3-Benzyloxy-1-bromo-2,4-dichlorobenzene
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Overview
Description
3-Benzyloxy-1-bromo-2,4-dichlorobenzene: is an organic compound with the molecular formula C13H9BrCl2O It is a derivative of benzene, substituted with benzyloxy, bromo, and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-1-bromo-2,4-dichlorobenzene typically involves the following steps:
Chlorination: The addition of chlorine atoms to specific positions on the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound often utilize electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with electrophiles such as bromine and chlorine . The benzyloxy group is introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (bromine, chlorine) and nucleophiles (e.g., sodium methoxide) are employed.
Major Products:
Oxidation: Formation of benzyloxybenzoic acids.
Reduction: Formation of benzyloxybenzenes.
Substitution: Formation of various substituted benzenes.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 3-Benzyloxy-1-bromo-2,4-dichlorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It participates in electrophilic aromatic substitution reactions, where it donates electrons to form new bonds with other molecules .
Comparison with Similar Compounds
- 1-Bromo-2,4-dichlorobenzene
- 2-Bromo-1,4-dichlorobenzene
- 3,4-Dichlorobenzyl bromide
Uniqueness: 3-Benzyloxy-1-bromo-2,4-dichlorobenzene is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C13H9BrCl2O |
---|---|
Molecular Weight |
332.0 g/mol |
IUPAC Name |
1-bromo-2,4-dichloro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-6-7-11(15)13(12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
SCUGBXWTRCUZOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2Cl)Br)Cl |
Origin of Product |
United States |
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